![molecular formula C20H21BrN4O3S B4584577 2-{5-bromo-3-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B4584577.png)
2-{5-bromo-3-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N,N-diethylacetamide
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves reactions between thiouracil derivatives and bromoacetylenes, as well as interactions with various nucleophiles, showcasing a method to generate a diverse array of pyrimidine-based compounds. For example, the synthesis of 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones from 6-methyl-2-thiouracil and 1-acyl-2-bromoacetylenes has been demonstrated, highlighting a route that could be relevant for synthesizing compounds with similar structural motifs (Elokhina et al., 1996).
Molecular Structure Analysis
X-ray crystallography provides definitive insights into the molecular structures of pyrimidine derivatives, revealing detailed arrangements of atoms and bonds. Such structural elucidations are crucial for understanding the physical and chemical behavior of these compounds. For instance, the molecular structure of a related pyrimidinone was detailed through crystallography, offering insights into its lattice arrangements and bonding patterns (Craciun et al., 1999).
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the compound's utility in synthesizing novel heterocyclic compounds with potential anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) synthesized a series of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing its broad applicability in developing compounds with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Contribution to Pyrimidine Derivatives Synthesis
The compound is also a key player in the synthesis of pyrimidine derivatives, which are crucial for their biological activities. For instance, Yavolovskii et al. (2016) explored the synthesis of derivatives of 2-methylidene-1,3-dihydropyrimidin-4-ones, revealing the compound's role in creating structurally diverse and potentially bioactive molecules (Yavolovskii, Ivanov, Fonari, Croitor, Grishchuk, Ivanova, & Kamalov, 2016).
Anticancer Applications
In anticancer research, compounds like 5-deaza analogues of aminopterin and folic acid synthesized from related chemical structures have shown significant anticancer activity in vitro and in vivo. This underscores the compound's potential in contributing to the development of new therapeutic agents for cancer treatment (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
properties
IUPAC Name |
2-[5-bromo-3-[(E)-(1-methyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N,N-diethylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O3S/c1-4-24(5-2)17(26)11-25-10-12(14-9-13(21)6-7-16(14)25)8-15-18(27)22-20(29)23(3)19(15)28/h6-10H,4-5,11H2,1-3H3,(H,22,27,29)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDOKZHTFCXUSL-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=C1C=CC(=C2)Br)C=C3C(=O)NC(=S)N(C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)CN1C=C(C2=C1C=CC(=C2)Br)/C=C/3\C(=O)NC(=S)N(C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-bromo-3-[(E)-(1-methyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N,N-diethylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.